Senbusine A Senbusine A Senbusine A is a natural product found in Aconitum hemsleyanum var. circinatum, Aconitum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 82202-95-7
VCID: VC18978015
InChI: InChI=1S/C23H37NO6/c1-4-24-9-21(10-29-2)6-5-14(25)23-12-7-11-13(30-3)8-22(28,15(12)17(11)26)16(20(23)24)18(27)19(21)23/h11-20,25-28H,4-10H2,1-3H3
SMILES:
Molecular Formula: C23H37NO6
Molecular Weight: 423.5 g/mol

Senbusine A

CAS No.: 82202-95-7

Cat. No.: VC18978015

Molecular Formula: C23H37NO6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Senbusine A - 82202-95-7

Specification

CAS No. 82202-95-7
Molecular Formula C23H37NO6
Molecular Weight 423.5 g/mol
IUPAC Name 11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16,18-tetrol
Standard InChI InChI=1S/C23H37NO6/c1-4-24-9-21(10-29-2)6-5-14(25)23-12-7-11-13(30-3)8-22(28,15(12)17(11)26)16(20(23)24)18(27)19(21)23/h11-20,25-28H,4-10H2,1-3H3
Standard InChI Key FNRMXORIKJLSGX-UHFFFAOYSA-N
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Senbusine A (C₂₃H₃₇NO₆; molecular weight: 423.50 g/mol) is a C₁₉-diterpenoid alkaloid with a hexacyclic framework. Its IUPAC name is 11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16,18-tetrol . Key structural features include:

  • A tetracyclic diterpenoid core with an ethyl group at C-11.

  • Methoxy and methoxymethyl substituents at C-6 and C-13, respectively.

  • Four hydroxyl groups at C-4, C-8, C-16, and C-18 .

Table 1: Physicochemical Properties of Senbusine A

PropertyValue
Molecular FormulaC₂₃H₃₇NO₆
Exact Mass423.2621 g/mol
Topological Polar SA103.00 Ų
XLogP-0.60
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7
Rotatable Bonds4
SMILES (Canonical)CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC

Natural Sources and Biosynthesis

Plant Origins

Senbusine A is predominantly isolated from Aconitum species, including:

  • Aconitum laciniatum (Bhutanese traditional medicine) .

  • Aconitum carmichaeli and Aconitum ferox .
    These plants are traditionally used for treating inflammatory conditions, infections, and pain .

Biosynthetic Pathways

While the exact biosynthesis of Senbusine A remains uncharacterized, diterpenoid alkaloids generally originate from geranylgeranyl pyrophosphate (GGPP). Key steps include cyclization, oxidation, and amination, with post-modifications (e.g., methoxylation) contributing to structural diversity .

Pharmacological Activities

Anti-Inflammatory Effects

In a murine model of TNBS-induced colitis, Senbusine A demonstrated significant anti-inflammatory activity:

  • Reduced macroscopic damage scores by 40% compared to controls.

  • Suppressed IFN-γ production in colonic tissues by 58% .
    Mechanistically, it preserves intestinal goblet cell integrity, mitigating inflammation-driven barrier dysfunction .

Cell LineIC₅₀ (μM)Reference
HCT8 (colon)12.4
MCF7 (breast)15.8
HepG2 (liver)18.2

Structure-activity studies highlight the importance of ester groups and C-11 substituents in enhancing cytotoxicity . Unlike related alkaloids (e.g., aconitine), Senbusine A lacks ester moieties, which may explain its moderate potency .

Metabolism and Pharmacokinetics

Biotransformation Pathways

Senbusine A undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, yielding hydroxylated derivatives . Key metabolites include:

  • 16-O-demethylsenbusine A.

  • 4-O-glucuronide conjugate .

ADMET Properties

Table 3: Predicted ADMET Profile

ParameterPredictionProbability (%)
Human Intestinal AbsorptionHigh83.99
Blood-Brain Barrier PenetrationModerate65.00
CYP3A4 SubstrateYes68.40
P-glycoprotein SubstrateYes65.93
HepatotoxicityLow51.56

Future Directions and Challenges

Structural Optimization

  • Esterification: Introducing acyl groups at C-11/C-15 may enhance cytotoxicity, as seen in pseudokobusine derivatives .

  • Hybrid Molecules: Coupling with NSAIDs (e.g., aspirin) could synergize anti-inflammatory and anticancer effects .

Clinical Translation

  • Bioavailability Enhancement: Nanoformulations (e.g., liposomes) may improve solubility and target specificity .

  • Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could potentiate immune-mediated tumor clearance .

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